Nuvenzepine

説明

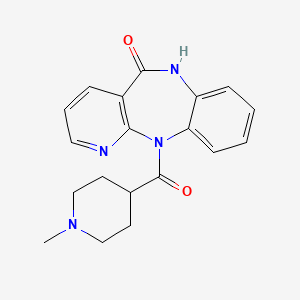

Structure

3D Structure

特性

IUPAC Name |

11-(1-methylpiperidine-4-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-11-8-13(9-12-22)19(25)23-16-7-3-2-6-15(16)21-18(24)14-5-4-10-20-17(14)23/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKYRXAEGNUARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242276 | |

| Record name | Nuvenzepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96487-37-5 | |

| Record name | Nuvenzepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nuvenzepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NUVENZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OMO7K4W74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nuvenzepine: A Technical Whitepaper on its Chemical Structure and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuvenzepine is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist with a complex tricyclic chemical architecture. This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and the experimental methodologies used for its characterization. Furthermore, it delves into its mechanism of action as a muscarinic antagonist, providing insights into its pharmacological effects and potential therapeutic applications, such as in the treatment of gastrospasm. Detailed experimental protocols for pharmacological evaluation and a proposed synthetic pathway are also presented.

Chemical Structure and Properties

This compound is a tricyclic compound featuring a central diazepine ring fused with two pyridine rings, a structural motif known as dipyrido[3,2-b:2',3'-e][1][2]diazepine.[3] This core is further functionalized with a (1-methylpiperidin-4-yl)carbonyl group.

IUPAC Name: 11-[(1-methylpiperidin-4-yl)carbonyl]-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₄O₂ | |

| Molecular Weight | 336.39 g/mol | |

| CAS Number | 96487-37-5 | |

| SMILES String | CN1CCC(CC1)C(=O)N1c2ccccc2NC(=O)c2cccnc12 | |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in DMSO and methanol (predicted) | - |

Proposed Synthesis and Characterization

While the specific, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of related dipyridodiazepine derivatives.

Proposed Synthetic Pathway

A potential synthetic approach involves the condensation of a substituted diaminopyridine with a suitable piperidine-containing dicarbonyl compound or its equivalent.

Step 1: Acylation. The synthesis would likely begin with the acylation of a 2,3-diaminopyridine derivative with 1-methylpiperidine-4-carbonyl chloride. This reaction would likely be carried out in an inert solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.

Step 2: Cyclization. The resulting intermediate would then undergo an intramolecular cyclization to form the diazepine ring. This step may be facilitated by heat or the use of a suitable catalyst to promote the ring-closing reaction, yielding this compound.

Characterization Methods

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of standard analytical techniques.

Table 2: Analytical Characterization Techniques for this compound

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To determine the proton environment of the molecule. | Aromatic protons of the pyridine rings, aliphatic protons of the piperidine ring, and the N-methyl group would show characteristic chemical shifts and coupling patterns. |

| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbons, aromatic carbons of the pyridine rings, and aliphatic carbons of the piperidine ring would be observed at distinct chemical shifts. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of this compound would be detected, along with characteristic fragment ions. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the amide C=O stretching, C-N stretching, and aromatic C-H stretching would be expected. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak would indicate a high degree of purity. |

| Elemental Analysis | To confirm the elemental composition (C, H, N, O). | The experimentally determined percentages of each element should closely match the calculated values for the molecular formula C₁₉H₂₀N₄O₂. |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Pharmacological studies indicate that it exhibits a degree of selectivity, with a higher affinity for M₁ and M₃ receptor subtypes compared to M₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a cascade of intracellular signaling events.

The M₁ and M₃ receptors are coupled to the Gq family of G-proteins. As an antagonist, this compound binds to these receptors but does not elicit a response. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling pathway.

By blocking the activation of M₁ and M₃ receptors, this compound prevents the Gq-mediated activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the downstream effects of IP₃-mediated calcium release from intracellular stores and DAG-mediated activation of protein kinase C (PKC) are suppressed. In smooth muscle cells, this inhibition of calcium signaling leads to relaxation and a reduction in contractile activity, which underlies the therapeutic potential of this compound in treating conditions characterized by smooth muscle spasms.

Experimental Protocols for Pharmacological Evaluation

The pharmacological activity of this compound has been characterized in isolated tissue preparations, providing quantitative measures of its antagonist potency. The following protocols are based on the methodologies described by Barocelli et al. (1994).

Acetylcholine-Induced Contractions in Guinea Pig Ileum

This assay is used to determine the antagonist affinity (pA₂) of this compound at muscarinic receptors in the smooth muscle of the ileum.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile responses.

-

Dose-Response to Agonist: A cumulative concentration-response curve to acetylcholine is obtained.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined period.

-

Repeat Dose-Response: The acetylcholine concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the dose-response curve is used to calculate the pA₂ value using a Schild plot, which provides a measure of the antagonist's affinity for the receptor.

Bethanechol-Induced Gallbladder Contractions

This protocol assesses the antagonist potency of this compound on muscarinic receptors in the gallbladder.

-

Tissue Preparation: The gallbladder is isolated from a guinea pig and cut into spiral strips. These strips are mounted in an organ bath under the same conditions as the ileum preparation.

-

Contraction Measurement: Contractile responses are recorded using an isometric force transducer.

-

Dose-Response to Agonist: A cumulative concentration-response curve to the muscarinic agonist bethanechol is established.

-

Antagonist Incubation and Repeat Dose-Response: The protocol follows the same steps as for the ileum preparation, with this compound incubation and subsequent bethanechol dose-response curves.

-

Data Analysis: The pA₂ value is calculated from the shift in the bethanechol dose-response curve.

Vagal-Stimulated Tracheal Constriction

This ex vivo preparation evaluates the effect of this compound on neurally mediated airway smooth muscle contraction.

-

Tissue Preparation: A segment of the trachea with the vagus nerves intact is isolated from a guinea pig and mounted in an organ bath.

-

Stimulation and Measurement: The vagus nerves are stimulated electrically to induce tracheal constriction, which is measured as an increase in intraluminal pressure.

-

Antagonist Application: this compound is added to the organ bath at various concentrations.

-

Inhibition of Constriction: The ability of this compound to inhibit the vagal-stimulated tracheal constriction is quantified.

-

Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal constriction (pIC₅₀) is determined.

Quantitative Pharmacological Data

The following table summarizes the reported antagonist potencies of this compound in the aforementioned experimental models.

Table 3: Pharmacological Activity of this compound

| Preparation | Agonist | Parameter | Value |

| Guinea Pig Isolated Ileum | Acetylcholine | pA₂ | 7.08 ± 0.15 |

| Guinea Pig Gallbladder | Bethanechol | pA₂ | 7.23 ± 0.16 |

| Guinea Pig Trachea | Vagal Stimulation | pIC₅₀ | 6.77 ± 0.06 |

Data from Barocelli E, et al. Pharmacol Res. 1994 Aug-Sep;30(2):161-70.

Conclusion

This compound is a structurally complex, tricyclic muscarinic antagonist with a distinct pharmacological profile. Its ability to potently antagonize M₁ and M₃ muscarinic receptors provides a clear mechanism for its observed effects on smooth muscle contractility. The experimental protocols outlined in this document provide a robust framework for the pharmacological characterization of this compound and related compounds. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for its potential development as a therapeutic agent for gastrointestinal and other disorders involving smooth muscle hyperreactivity.

References

- 1. Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1,4]diazepin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 129618-40-2|11-Cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one|BLD Pharm [bldpharm.com]

Nuvenzepine: A Technical Guide for Gastrointestinal Motility Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nuvenzepine, a muscarinic receptor antagonist, for its application in gastrointestinal (GI) motility research. This document details its pharmacological properties, outlines experimental protocols for its investigation, and visualizes the core signaling pathways involved in its mechanism of action.

Core Pharmacology: Quantitative Data

This compound's primary mechanism of action is the antagonism of muscarinic acetylcholine receptors. The following table summarizes the available quantitative data on its functional activity in various tissue preparations.

| Tissue Preparation | Agonist | Parameter | This compound Value | Comparative Note |

| Guinea Pig Isolated Ileal Musculature | Acetylcholine | pA2 | 7.08 ± 0.15 | Four-fold higher affinity than pirenzepine.[1] |

| Guinea Pig Longitudinal Ileum Dispersed Cells | Acetylcholine | pA2 | 7.11 ± 0.19 | Four-fold higher affinity than pirenzepine.[1] |

| Guinea Pig Gall-Bladder | Bethanechol | pA2 | 7.23 ± 0.16 | Almost equipotent to pirenzepine.[1] |

| Guinea Pig Trachea (Vagal-Stimulated Constriction) | - | pIC50 | 6.77 ± 0.06 | Four-fold higher potency than pirenzepine.[1] |

| Guinea Pig Isolated Ileal Musculature | Histamine | pA2 | 5.02 ± 0.11 | Indicates weak H1-blocking action; pirenzepine was ineffective.[1] |

pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates higher antagonist potency. pIC50: The negative logarithm of the molar concentration of an inhibitor that elicits a 50% reduction in a specific response.

Signaling Pathways and Mechanism of Action

This compound exerts its effects on gastrointestinal motility primarily by blocking M2 and M4 muscarinic acetylcholine receptors located on smooth muscle cells and within the enteric nervous system. These receptors are coupled to inhibitory G-proteins (Gi/o).

Upon activation by acetylcholine, M2 and M4 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels diminish the activity of protein kinase A (PKA), which normally promotes smooth muscle relaxation. By antagonizing these receptors, this compound prevents this signaling cascade, thereby opposing acetylcholine-mediated effects and potentially modulating smooth muscle contractility.

M2/M4 Muscarinic Receptor Signaling Pathway.

Experimental Protocols: Isolated Tissue Motility Studies

The following outlines a detailed methodology for assessing the effects of this compound on the contractility of isolated gastrointestinal smooth muscle, a foundational assay in motility research.

Objective: To determine the antagonist potency (pA2 value) of this compound against acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

-

Guinea pig ileum

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Acetylcholine chloride

-

This compound hydrochloride

-

Isolated organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Methodology:

-

Tissue Preparation:

-

A male guinea pig is humanely euthanized.

-

A segment of the terminal ileum is excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The lumen is gently flushed to remove contents.

-

2-3 cm longitudinal segments are prepared.

-

-

Mounting and Equilibration:

-

Each ileal segment is suspended in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with carbogen.

-

One end is attached to a fixed point, and the other to an isometric force transducer.

-

A resting tension of 1 gram is applied.

-

The tissue is allowed to equilibrate for at least 60 minutes, with the bathing solution changed every 15 minutes.

-

-

Experimental Procedure:

-

Baseline Response: A cumulative concentration-response curve for acetylcholine (e.g., 1 nM to 100 µM) is constructed to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed thoroughly to return to baseline tension. A known concentration of this compound is added to the bath and allowed to incubate for 30 minutes.

-

Shifted Response: A second cumulative concentration-response curve for acetylcholine is generated in the presence of this compound.

-

The protocol is repeated with different concentrations of this compound on separate tissue preparations.

-

-

Data Analysis:

-

The magnitude of contraction is recorded.

-

Concentration-response curves are plotted, and the EC50 values (the concentration of agonist producing 50% of the maximal response) for acetylcholine in the absence and presence of this compound are calculated.

-

A Schild plot is constructed by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.

-

The workflow for this type of experiment is visualized below.

References

Nuvenzepine and Gastric Acid Secretion: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuvenzepine is a tricyclic compound identified as an antimuscarinic agent. Its structural similarity to pirenzepine, a known M1 muscarinic receptor antagonist, has prompted interest in its potential effects on various physiological processes, including gastric acid secretion. This technical guide synthesizes the currently available scientific information on this compound, with a specific focus on its relationship to gastric acid regulation. However, it is critical to note at the outset that publicly available research directly investigating the effects of this compound on gastric acid secretion is not available at this time. The information presented herein is based on a comparative analysis with the well-studied compound, pirenzepine, and the limited existing data on this compound's activity on other tissues.

Core Findings on this compound

Currently, there is a significant lack of published studies detailing the effects of this compound on gastric acid secretion, either in preclinical models or clinical trials. Extensive searches of scientific databases have not yielded quantitative data regarding its potency (e.g., IC50, EC50) or efficacy in inhibiting basal or stimulated gastric acid release.

One available study provides a functional comparison between this compound and pirenzepine on isolated guinea pig smooth muscle preparations. This research offers the only quantitative insights into this compound's pharmacological profile to date.

Comparative Antimuscarinic and Antihistaminic Activity

The following table summarizes the comparative potency of this compound and pirenzepine on different smooth muscle tissues, as reported in the available literature. This data provides a preliminary understanding of this compound's receptor interaction profile.

| Compound | Preparation | Parameter | Value |

| This compound | Guinea pig isolated ileal musculature (Acetylcholine-induced contractions) | pA2 | 7.08 ± 0.15 |

| Pirenzepine | Guinea pig isolated ileal musculature (Acetylcholine-induced contractions) | pA2 | Not reported, but this compound showed four-fold higher affinity |

| This compound | Guinea pig longitudinal ileum dispersed cells (Acetylcholine-induced contractions) | pA2 | 7.11 ± 0.19 |

| This compound | Guinea pig isolated gall-bladder (Bethanechol-induced contractions) | pA2 | 7.23 ± 0.16 |

| Pirenzepine | Guinea pig isolated gall-bladder (Bethanechol-induced contractions) | pA2 | This compound was almost equipotent |

| This compound | Guinea pig isolated trachea (Vagal-stimulated constrictions) | pIC50 | 6.77 ± 0.06 |

| Pirenzepine | Guinea pig isolated trachea (Vagal-stimulated constrictions) | pIC50 | This compound displayed four-fold higher potency |

| This compound | Guinea pig ileum (Histamine-induced motor activity) | pA2 (H1 antagonist) | 5.02 ± 0.11 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.

Inferred Mechanism of Action on Gastric Acid Secretion

Based on its classification as an antimuscarinic agent and its demonstrated activity on muscarinic receptors in smooth muscle, it can be hypothesized that this compound's primary mechanism of action in the context of gastric acid secretion would involve the blockade of muscarinic acetylcholine receptors (mAChRs) on parietal cells or on enterochromaffin-like (ECL) cells in the gastric mucosa.

Signaling Pathway of Muscarinic Receptor-Mediated Gastric Acid Secretion

The following diagram illustrates the established signaling pathway for muscarinic receptor-mediated stimulation of gastric acid secretion, which would be the putative target for an antagonist like this compound.

Antimuscarinic Properties of Nuvenzepine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuvenzepine is a compound with demonstrated antimuscarinic properties, exhibiting a pharmacological profile that suggests a degree of selectivity for certain muscarinic acetylcholine receptor (mAChR) subtypes. This document provides a comprehensive overview of the available preclinical data on this compound, with a focus on its functional activity in comparison to the well-characterized M1-selective antagonist, pirenzepine. Due to the limited publicly available data, this whitepaper also outlines standard experimental protocols for characterizing muscarinic antagonists, providing a framework for further investigation into this compound's complete receptor binding profile and mechanism of action.

Introduction to Muscarinic Receptors and Antagonism

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] There are five distinct subtypes, designated M1 through M5, each with unique tissue distribution and signaling pathways.[3][4] M1, M3, and M5 receptors typically couple through Gq/11 proteins to activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.[5] M2 and M4 receptors, conversely, couple to Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Antimuscarinic agents are compounds that competitively block the action of acetylcholine at these receptors. Their therapeutic applications are diverse, ranging from the treatment of overactive bladder to chronic obstructive pulmonary disease and certain neurological disorders. The clinical utility of an antimuscarinic drug is often dictated by its selectivity for a particular receptor subtype, which can minimize off-target side effects.

This compound: An Overview

This compound is an antimuscarinic agent that has been investigated for its potential therapeutic effects, particularly in the context of gastrointestinal motility. Preclinical studies have primarily focused on its functional activity in various smooth muscle preparations, often in direct comparison to pirenzepine, a known M1-selective antagonist.

Comparative Functional Activity

A key study by Barocelli et al. (1994) provides the most detailed functional comparison of this compound and pirenzepine in guinea pig isolated smooth muscle preparations. The findings from this research indicate that this compound shares some of the antimuscarinic properties of pirenzepine but with notable differences in potency in specific tissues.

Table 1: Comparative Functional Potency of this compound and Pirenzepine

| Tissue Preparation | Agonist | Parameter | This compound | Pirenzepine | Reference |

|---|---|---|---|---|---|

| Gall-Bladder | Bethanechol | pA2 | 7.23 ± 0.16 | ~7.23 |

| Vagal-Stimulated Trachea | - | pIC50 | 6.77 ± 0.06 | 4-fold less potent | |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition.

These results suggest that while this compound and pirenzepine have similar potency in antagonizing bethanechol-induced contractions in the gall-bladder, this compound is significantly more potent in blocking vagally-stimulated tracheal contractions. This may imply a different selectivity profile for the muscarinic receptors present in the trachea compared to the gall-bladder.

Experimental Protocols for Characterization of Antimuscarinic Properties

To fully elucidate the antimuscarinic profile of a compound like this compound, a series of in vitro and in vivo experiments are typically conducted. The following sections detail the standard methodologies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (e.g., this compound) from membranes of cells expressing a specific muscarinic receptor subtype.

Caption: this compound's antagonistic action on Gq-coupled signaling.

For M2 and M4 receptors, functional assays typically measure the inhibition of adenylyl cyclase activity, leading to a decrease in cAMP levels.

Signaling Pathway for Gi-Coupled Muscarinic Receptors

Caption: this compound's antagonistic action on Gi-coupled signaling.

Discussion and Future Directions

The available data suggests that this compound is a potent antimuscarinic agent with a profile that, while sharing similarities with pirenzepine, likely possesses a distinct selectivity for muscarinic receptor subtypes. The greater potency of this compound in vagally-stimulated tracheal contractions compared to pirenzepine points towards a potentially higher affinity for M3 receptors, which are known to mediate smooth muscle contraction in the airways. However, without comprehensive binding affinity data (Ki values) for all five muscarinic receptor subtypes, this remains speculative.

To fully understand the therapeutic potential and possible side-effect profile of this compound, further in-depth studies are required. These should include:

-

Comprehensive Radioligand Binding Studies: To determine the Ki values of this compound for human cloned M1, M2, M3, M4, and M5 receptors.

-

Functional Assays: To confirm its antagonist activity at each receptor subtype and to investigate for any potential agonist or inverse agonist properties.

-

In Vivo Studies: To correlate the in vitro findings with physiological effects in animal models, including assessments of central nervous system effects.

Conclusion

This compound is an antimuscarinic compound with a pharmacological profile that warrants further investigation. The preliminary functional data suggests a potency and potential selectivity that differs from pirenzepine, indicating it may offer a distinct therapeutic window. A comprehensive characterization of its binding affinities and functional effects at all five muscarinic receptor subtypes is a critical next step in elucidating its full potential as a therapeutic agent. The experimental frameworks outlined in this whitepaper provide a roadmap for such future investigations.

References

Unveiling the Unseen: A Technical Guide to Investigating the Off-Target Effects of Nuvenzepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuvenzepine, a tricyclic compound, has demonstrated notable affinity for muscarinic acetylcholine receptors. However, a comprehensive understanding of its broader pharmacological profile is crucial for predicting potential side effects and identifying opportunities for therapeutic repurposing. This technical guide provides a framework for the systematic investigation of this compound's off-target effects. It outlines detailed experimental protocols for assessing its activity at a range of receptors, ion channels, and enzymes. Furthermore, this document presents a structured approach to data analysis and visualization, including the use of Graphviz for illustrating key signaling pathways and experimental workflows, to facilitate a thorough evaluation of this compound's selectivity and potential for unintended pharmacological actions.

Introduction

This compound is a dibenzazepine derivative with established antimuscarinic properties. Its tricyclic structure, however, raises the possibility of interactions with other G-protein coupled receptors (GPCRs), ion channels, and enzymes, a characteristic shared by many compounds in this class. Tricyclic antidepressants, for instance, are known for their broad off-target profiles, which contribute to both their therapeutic efficacy in various conditions and their adverse effects. A thorough investigation into the off-target profile of this compound is therefore a critical step in its preclinical and clinical development.

This guide provides a comprehensive overview of the methodologies required to build a detailed off-target profile for this compound. The subsequent sections will detail experimental protocols, present known and hypothetical off-target data in a structured format, and illustrate relevant biological pathways and experimental procedures.

Quantitative Off-Target Profile of this compound

A comprehensive off-target screening panel is essential to characterize the selectivity of this compound. The following tables summarize the known quantitative data for this compound and present a plausible, hypothetical off-target profile based on its structural similarity to other tricyclic compounds.

Table 1: Known Off-Target Activity of this compound

| Target | Assay Type | Species | Value | Units | Reference |

| Muscarinic Acetylcholine Receptor (Ileum) | Functional (pA2) | Guinea Pig | 7.08 ± 0.15 | - | [1] |

| Muscarinic Acetylcholine Receptor (Gall-Bladder) | Functional (pA2) | Guinea Pig | 7.23 ± 0.16 | - | [1] |

| Histamine H1 Receptor | Functional (pA2) | Guinea Pig | 5.02 ± 0.11 | - | [1] |

Table 2: Hypothetical Off-Target Screening Panel for this compound

| Target Family | Target | Assay Type | Plausible Kᵢ (nM) |

| GPCRs | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | 50 - 200 |

| Dopamine D₂ Receptor | Radioligand Binding | 100 - 500 | |

| Alpha-1 Adrenergic Receptor | Radioligand Binding | 75 - 300 | |

| Alpha-2 Adrenergic Receptor | Radioligand Binding | 200 - 1000 | |

| Ion Channels | Voltage-Gated Sodium Channel (Naᵥ1.2) | Patch Clamp | >1000 |

| hERG Potassium Channel | Patch Clamp | >1000 | |

| Enzymes | Acetylcholinesterase | Inhibition Assay | >10000 |

| Cytochrome P450 2D6 (CYP2D6) | Inhibition Assay | 500 - 2000 | |

| Cytochrome P450 3A4 (CYP3A4) | Inhibition Assay | >5000 |

Experimental Protocols

This section details the methodologies for key experiments to determine the off-target profile of this compound.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of adrenergic, serotonin, and dopamine receptor subtypes.

-

Materials:

-

Cell membranes expressing the target human receptor subtype (e.g., from CHO or HEK293 cells).

-

Specific radioligand for each receptor (e.g., [³H]-Prazosin for α₁, [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Spiperone for D₂).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., phentolamine for α-adrenergic, ketanserin for 5-HT₂ₐ, haloperidol for D₂).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either this compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ value by non-linear regression of the competition binding data.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition.

-

Objective: To determine the functional antagonist potency of this compound at M₁ and M₃ muscarinic receptor subtypes.

-

Materials:

-

Cells stably expressing the human M₁ or M₃ receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

This compound stock solution.

-

Assay buffer.

-

Fluorescence plate reader.

-

-

Procedure:

-

Culture cells in 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add serial dilutions of this compound and incubate.

-

Stimulate the receptors with a fixed concentration of a muscarinic agonist.

-

Measure the change in intracellular calcium concentration by monitoring fluorescence.

-

Determine the IC₅₀ value from the concentration-response curve.

-

Ion Channel Assays

Patch clamp electrophysiology is used to study the effect of compounds on ion channel function.

-

Objective: To evaluate the effect of this compound on voltage-gated sodium channels (e.g., Naᵥ1.2).

-

Materials:

-

Cells expressing the target human sodium channel subtype.

-

Patch clamp rig with amplifier and data acquisition system.

-

Pipettes, electrodes, and appropriate intracellular and extracellular solutions.

-

This compound stock solution.

-

-

Procedure:

-

Establish a whole-cell patch clamp configuration on a cell expressing the target channel.

-

Apply a voltage protocol to elicit sodium currents.

-

Record baseline currents.

-

Perfuse the cell with different concentrations of this compound.

-

Record the effect of the compound on the sodium current amplitude and kinetics.

-

Analyze the data to determine the IC₅₀ and mechanism of block (e.g., state-dependent).

-

Enzyme Inhibition Assays

These assays determine the ability of a compound to inhibit the activity of a specific enzyme.

-

Objective: To determine if this compound inhibits AChE activity.

-

Materials:

-

Purified human AChE.

-

Acetylthiocholine (substrate).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

This compound stock solution.

-

Assay buffer (e.g., phosphate buffer, pH 8.0).

-

96-well plate and microplate reader.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, DTNB, and serial dilutions of this compound.

-

Add AChE to initiate a pre-incubation period.

-

Initiate the enzymatic reaction by adding the substrate acetylthiocholine.

-

Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow product.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

Objective: To assess the potential of this compound to inhibit major CYP isoforms (e.g., CYP2D6, CYP3A4).

-

Materials:

-

Human liver microsomes or recombinant human CYP enzymes.

-

Isoform-specific probe substrates (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).

-

This compound stock solution.

-

NADPH regenerating system.

-

LC-MS/MS system for metabolite quantification.

-

-

Procedure:

-

Incubate human liver microsomes or recombinant enzymes with a probe substrate and a range of this compound concentrations.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Terminate the reaction after a specific incubation time.

-

Quantify the formation of the specific metabolite using LC-MS/MS.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Visualizations

Diagrams created using Graphviz to illustrate key concepts.

Conclusion

A thorough investigation of this compound's off-target effects is paramount for a complete understanding of its pharmacological profile. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to systematically assess the selectivity of this compound. By identifying potential off-target interactions early in the development process, it is possible to mitigate risks, predict potential adverse effects, and uncover new therapeutic opportunities. The diligent application of these methodologies will contribute to a more comprehensive and predictive safety and efficacy assessment of this compound.

References

A Technical Guide to the Solubility and Stability of Nuvenzepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nuvenzepine, focusing on its solubility and stability profiles. The information herein is intended to support research and development activities by providing foundational data and standardized methodologies for the assessment of this compound.

Disclaimer: Specific quantitative solubility and stability data for this compound is not publicly available. The data presented in the following tables is illustrative, based on typical values for small molecule drugs of similar structure, and is provided for exemplary purposes. Researchers must determine these properties experimentally for their specific formulations and conditions.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various media is a foundational step in preclinical development. While specific experimental data is limited, it is known to be soluble in DMSO.[1][2] The following table presents an illustrative solubility profile for this compound.

Table 1: Illustrative Solubility Data for this compound

| Solvent/Media | Temperature (°C) | Illustrative Solubility (mg/mL) | Method |

| Deionized Water | 25 | 0.05 | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 0.12 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | 1.5 | Shake-Flask |

| Acetate Buffer (pH 4.5) | 37 | 0.8 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |

| Ethanol (95%) | 25 | 5.2 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the thermodynamic solubility of this compound in a given solvent system at a controlled temperature.

Materials:

-

This compound (solid form)

-

Class A volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Selected solvents/buffers

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 10 mL). The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1]

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample using a syringe filter to remove all undissolved particles. Adsorption of the compound to the filter should be evaluated and minimized.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3]

-

The experiment should be performed in triplicate to ensure reproducibility.

Stability Profile of this compound

Stability testing is essential for identifying degradation pathways and ensuring that the API maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed under conditions more severe than accelerated stability testing to predict the likely degradation products.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Illustrative Degradation (%) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | 12.5 |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | 18.2 |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | 9.8 |

| Thermal | Solid State | 48 hours | 80 | 4.5 |

| Photolytic | Solid State, ICH Option 1* | 7 days | 25 | 6.1 |

*ICH Option 1: Exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are a regulatory requirement for understanding the intrinsic stability of a drug substance. The goal is typically to achieve 5-20% degradation of the active ingredient.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

General Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Incubate the solution at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution. Incubate under similar conditions as the acid hydrolysis, collecting and neutralizing samples at appropriate intervals.

-

Oxidative Degradation: Add a specified volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the stock solution. Keep the solution at room temperature and protected from light. Collect samples at various time points.

-

Thermal Degradation: Expose solid this compound powder to dry heat in a calibrated oven (e.g., 80°C). Samples are dissolved at specific time points for analysis.

-

Photolytic Degradation: Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. The method must be able to separate the intact this compound from all major degradation products.

Visualized Pathways and Workflows

Signaling Pathway of this compound

This compound is an antimuscarinic agent, suggesting it acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors. Specifically, the M1, M3, and M5 subtypes couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. The diagram below illustrates this compound's antagonistic action on this pathway.

Experimental Workflow for Physicochemical Profiling

The logical progression for assessing the solubility and stability of a new chemical entity like this compound involves a series of sequential and parallel experimental workflows. This process ensures that comprehensive data is generated to support downstream drug development decisions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Nuvenzepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuvenzepine is a tricyclic compound recognized for its antimuscarinic properties. A comprehensive in vitro pharmacological evaluation is essential to understand its potency, selectivity, and mechanism of action at the five human muscarinic acetylcholine receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions, making them important therapeutic targets.

This document provides detailed protocols for key in vitro assays to characterize this compound's binding affinity and functional antagonism at muscarinic receptors.

Data Presentation

The following table summarizes the available quantitative data for this compound's activity at muscarinic receptors.

| Parameter | Receptor Subtype | Value | Units | Experimental System |

| pA2 | M1 (putative) | 7.08 ± 0.15 | - | Acetylcholine-induced contractions in isolated guinea pig ileal musculature |

| pA2 | M1 (putative) | 7.11 ± 0.19 | - | Acetylcholine-induced contractions in dispersed longitudinal ileum cells |

| pA2 | Not specified | 7.23 ± 0.16 | - | Bethanechol-induced contractions in isolated guinea pig gall-bladder |

| pIC50 | Not specified | 6.77 ± 0.06 | - | Vagal-stimulated tracheal constrictions in isolated guinea pig trachea |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors couple to different G-proteins to initiate intracellular signaling cascades. Understanding these pathways is crucial for interpreting functional assay data.

-

M1, M3, and M5 receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Protocols

Radioligand Binding Assay for Determining this compound's Binding Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Workflow Diagram:

Materials:

-

Cell membranes from stable cell lines expressing individual human M1, M2, M3, M4, or M5 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

This compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Non-specific binding control: Atropine (1 µM).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and Assay Buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

-

Competition: Cell membranes, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for Determining this compound's Antagonist Potency (IC50)

These protocols determine the potency of this compound as a functional antagonist at M1/M3/M5 (via calcium flux) and M2/M4 (via cAMP) receptors.

Workflow Diagram:

Materials:

-

Cells stably expressing human M1, M3, or M5 receptors (e.g., CHO or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Muscarinic agonist (e.g., Carbachol or Acetylcholine).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate to allow for dye de-esterification.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading, then add a pre-determined concentration of the muscarinic agonist (typically the EC80 concentration) to all wells simultaneously. Immediately measure the change in fluorescence over time.

-

Data Analysis:

-

Determine the maximum fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Workflow Diagram:

Materials:

-

Cells stably expressing human M2 or M4 receptors (e.g., CHO or HEK293).

-

This compound.

-

Muscarinic agonist (e.g., Acetylcholine).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Lysis buffer.

Protocol:

-

Cell Plating: Seed cells into 96- or 384-well plates and culture overnight.

-

Compound Addition: Remove the culture medium and pre-incubate the cells with serial dilutions of this compound for a specified time.

-

Stimulation: Add a mixture of forskolin and a muscarinic agonist (at its EC80 concentration) to the wells. The forskolin concentration should be optimized to produce a robust cAMP signal.

-

Incubation: Incubate the plates for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated cAMP level (0% inhibition) and the agonist-inhibited cAMP level (agonist response).

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The in vitro assays described in these application notes provide a robust framework for the comprehensive pharmacological characterization of this compound. By determining its binding affinity (Ki) and functional potency (IC50) at each of the five muscarinic receptor subtypes, researchers can gain a detailed understanding of its selectivity profile and mechanism of action. This information is critical for guiding further drug development and for elucidating the potential therapeutic applications of this compound.

Application Notes and Protocols for Nuvenzepine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuvenzepine is a tricyclic compound that has been identified as a potent antimuscarinic agent with additional weak histamine H1 receptor antagonist properties. Its pharmacological profile suggests potential therapeutic applications in conditions where modulation of cholinergic and histaminergic systems is desirable. These application notes provide an overview of the known cellular effects of this compound and detail proposed animal models and experimental protocols to investigate its in vivo efficacy and mechanism of action. Due to the limited publicly available in vivo data for this compound, the experimental protocols described herein are proposed methodologies based on its established in vitro pharmacology and the known effects of similar compounds.

Mechanism of Action and In Vitro Data

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors and also exhibits antagonistic activity at histamine H1 receptors. The primary quantitative data available for this compound comes from ex vivo studies on guinea pig smooth muscle preparations.

Quantitative Data from Ex Vivo Studies

The following table summarizes the reported potency of this compound in comparison to other well-characterized antimuscarinic and antihistaminic agents.

| Preparation | Agonist | Parameter | This compound | Pirenzepine | Atropine |

| Guinea Pig Ileal Musculature | Acetylcholine | pA2 | 7.08 ± 0.15 | 6.48 | >8.5 |

| Guinea Pig Gall-Bladder | Bethanechol | pA2 | 7.23 ± 0.16 | 7.25 | >8.5 |

| Guinea Pig Trachea (vagal stimulation) | - | pIC50 | 6.77 ± 0.06 | 6.17 | >8.0 |

| Guinea Pig Ileal Musculature | Histamine | pA2 | 5.02 ± 0.11 | Ineffective | - |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50: The negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.

Signaling Pathways

To understand the molecular consequences of this compound's actions, it is crucial to visualize the signaling pathways it modulates.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: H1 Histamine Receptor Signaling Pathway.

Proposed Animal Models and Experimental Protocols

Based on this compound's dual antagonism of muscarinic and histamine H1 receptors, two primary avenues for in vivo research are proposed: cognitive function and allergic inflammation.

Rodent Model of Scopolamine-Induced Cognitive Impairment

This model is proposed to evaluate the cognitive effects of this compound, likely mediated through its antimuscarinic properties. Since this compound is structurally related to pirenzepine, a known M1-selective antagonist, it is hypothesized that this compound may also impact cognitive function. This model will assess whether this compound induces cognitive deficits, similar to other muscarinic antagonists.

Experimental Workflow:

Caption: Workflow for Scopolamine-Induced Cognitive Impairment Model.

Detailed Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are recommended. Animals should be group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Drug Preparation and Administration:

-

This compound: Dissolve in sterile saline. Administer intraperitoneally (i.p.) at doses ranging from 1 to 30 mg/kg.

-

Scopolamine hydrobromide (Positive Control): Dissolve in sterile saline. Administer i.p. at a dose of 1 mg/kg.[1][2]

-

Vehicle Control: Sterile saline.

-

Administer all drugs 30 minutes prior to behavioral testing.

-

-

Experimental Groups (n=10-12 per group):

-

Vehicle + Vehicle

-

Vehicle + Scopolamine (1 mg/kg)

-

This compound (low dose) + Vehicle

-

This compound (medium dose) + Vehicle

-

This compound (high dose) + Vehicle

-

-

Behavioral Assessment (Morris Water Maze):

-

Acquisition Phase (4 days, 4 trials/day):

-

A hidden platform is placed in one quadrant of a circular pool filled with opaque water.

-

Mice are released from different start positions and given 60 seconds to find the platform.

-

If the mouse fails to find the platform, it is guided to it and allowed to remain for 15 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Day 5):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

-

Data Analysis:

-

Acquisition data: Analyze escape latency and path length using a two-way repeated measures ANOVA.

-

Probe trial data: Analyze time in the target quadrant using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

-

Guinea Pig Model of Ovalbumin-Induced Allergic Rhinitis

This model is proposed to evaluate the antihistaminic properties of this compound in a relevant model of allergic inflammation.[3][4][5]

Experimental Workflow:

Caption: Workflow for Ovalbumin-Induced Allergic Rhinitis Model.

Detailed Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs (250-300g). House individually with free access to food and water.

-

Sensitization:

-

On days 0 and 7, sensitize guinea pigs with an intraperitoneal injection of 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide in 1 ml of saline.

-

-

Drug Preparation and Administration (on Day 21):

-

This compound: Dissolve in sterile saline. Administer orally (p.o.) at doses ranging from 1 to 30 mg/kg.

-

Cetirizine (Positive Control): Dissolve in sterile saline. Administer p.o. at a dose of 10 mg/kg.

-

Vehicle Control: Sterile saline.

-

Administer all drugs 1 hour prior to OVA challenge.

-

-

Experimental Groups (n=8-10 per group):

-

Non-sensitized + Vehicle + Saline challenge

-

Sensitized + Vehicle + Saline challenge

-

Sensitized + Vehicle + OVA challenge

-

Sensitized + Cetirizine + OVA challenge

-

Sensitized + this compound (low dose) + OVA challenge

-

Sensitized + this compound (medium dose) + OVA challenge

-

Sensitized + this compound (high dose) + OVA challenge

-

-

Ovalbumin Challenge and Symptom Assessment:

-

On day 21, lightly anesthetize the animals with isoflurane.

-

Instill 50 µl of 1% OVA solution into each nostril.

-

For 30 minutes after the challenge, count the number of sneezes and nasal rubs.

-

-

Nasal Lavage and Cell Analysis:

-

Immediately after symptom assessment, perform a nasal lavage with 5 ml of saline.

-

Centrifuge the lavage fluid and resuspend the cell pellet.

-

Perform a total leukocyte count using a hemocytometer and differential cell counts on stained cytospin preparations.

-

-

Data Analysis:

-

Analyze the number of sneezes and nasal rubs, and the cell counts using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

-

Conclusion

This compound presents an interesting pharmacological profile with dual antagonist activity at muscarinic and histamine H1 receptors. The provided in vitro data confirms its activity, and the proposed animal models and protocols offer a framework for investigating its potential in vivo effects on cognitive function and allergic responses. Further research utilizing these or similar models will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 2. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Application Notes and Protocols for the Study of Nuvenzepine in Conscious Cats

Disclaimer: The following information is for research purposes only. The administration of any compound to live animals should be performed under the guidance of a licensed veterinarian and with the approval of an Institutional Animal Care and Use Committee (IACUC).

Introduction

Nuvenzepine is a compound that has been investigated for its activity at muscarinic acetylcholine receptors. These receptors, particularly the M1 and M4 subtypes, are of significant interest in neuroscience research due to their role in cognitive processes and their potential as therapeutic targets for neurological and psychiatric disorders.[1] M1 and M4 receptors are highly expressed in the central nervous system, including key areas for cognition and neuropsychiatric control such as the cortex, hippocampus, and striatum.[1]

Crucial Note on Mechanism of Action: There is conflicting information in the available literature regarding the precise mechanism of action of this compound. While the user request specifies an interest in its properties as an M1/M4 selective muscarinic acetylcholine receptor agonist, some scientific databases and suppliers have classified it as a muscarinic antagonist. This fundamental discrepancy must be resolved by the researcher through independent verification of the specific compound to be used before proceeding with any in vivo studies. The potential physiological effects of an agonist versus an antagonist are diametrically opposed and misinterpretation could lead to serious adverse events.

These application notes provide a general framework for the administration of a test compound to conscious cats, with specific considerations for a substance targeting muscarinic receptors. The protocols are based on established veterinary practices for drug administration and general knowledge of muscarinic receptor pharmacology.

Physicochemical Properties of this compound

A summary of the reported physicochemical properties of this compound is presented in Table 1. Researchers should confirm the properties of their specific batch of the compound.

| Property | Reported Value |

| Molecular Formula | C₁₉H₂₀N₄O₂ |

| Molecular Weight | 336.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage Temperature | -20°C |

| Table 1: Reported Physicochemical Properties of this compound. |

Experimental Protocols

The following are generalized protocols for the oral and subcutaneous administration of a test compound to conscious cats. The choice of administration route will depend on the formulation of this compound and the desired pharmacokinetic profile.

Protocol 1: Oral Administration

Oral administration is a common and non-invasive method for drug delivery in cats.

Materials:

-

This compound, formulated in a palatable vehicle or encapsulated.

-

Pill gun or oral syringe.

-

Water (approximately 5-6 mL in a separate syringe).

-

Towel or blanket for restraint.

Procedure:

-

Preparation: Prepare the individual dose of this compound before retrieving the cat. If it is a liquid formulation, draw it up into an oral syringe. If it is a solid, it may be placed in a gelatin capsule.

-

Restraint: Gently restrain the cat. This can be done by wrapping the cat in a towel or blanket to prevent scratching.

-

Head Position: Gently grasp the cat's head from above with your non-dominant hand. Tilt the head back so that the chin points upward.

-

Opening the Mouth: Use your other hand to gently apply downward pressure on the lower jaw to open the cat's mouth.

-

Administration:

-

Pill/Capsule: Place the pill or capsule as far back on the tongue as possible.

-

Liquid: Insert the tip of the oral syringe into the side of the mouth, between the cheek and the gums. Administer the liquid slowly, allowing the cat to swallow.

-

-

Encourage Swallowing: Close the cat's mouth and gently stroke its throat to encourage swallowing.

-

Follow with Water: Immediately after administering the compound, give about 5-6 mL of water via an oral syringe to ensure the compound is washed down into the stomach.

-

Observation: Observe the cat for any immediate adverse reactions.

Protocol 2: Subcutaneous Administration

Subcutaneous injection is another common route for drug administration in cats.

Materials:

-

Sterile solution of this compound suitable for injection.

-

Sterile syringe and needle (e.g., 25-gauge).

-

Alcohol swabs.

-

Towel or blanket for restraint.

Procedure:

-

Preparation: Draw up the calculated dose of the sterile this compound solution into the syringe.

-

Restraint: Have an assistant gently restrain the cat on a stable surface.

-

Site Preparation: Part the fur between the shoulder blades. This area has loose skin and is less sensitive.

-

Injection:

-

Gently lift a tent of skin.

-

Insert the needle into the base of the tented skin, parallel to the cat's back.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the solution at a steady pace.

-

-

Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Observation: Monitor the cat for any signs of discomfort or local reaction at the injection site.

Post-Administration Monitoring

Careful monitoring of the cat after administration of a muscarinic receptor modulator is crucial. The potential effects of M1/M4 agonism or antagonism are summarized in Table 2.

| Parameter | Potential Effects of M1/M4 Agonism | Potential Effects of M1/M4 Antagonism | Monitoring Method |

| Behavioral | Changes in alertness, exploratory behavior, potential sedation. | Potential for cognitive impairment, confusion, or agitation. | Observation of behavior, activity levels, and interaction. |

| Gastrointestinal | Increased salivation, potential for nausea or vomiting, increased gastrointestinal motility. | Dry mouth, reduced gastrointestinal motility, potential for constipation. | Observation for signs of drooling, vomiting, or changes in feces. |

| Cardiovascular | Potential for bradycardia (slowing of heart rate). | Potential for tachycardia (increased heart rate). | Heart rate monitoring. |

| Urinary | Increased urinary frequency. | Potential for urinary retention. | Monitoring of litter box usage. |

| Ocular | Miosis (constriction of the pupils). | Mydriasis (dilation of the pupils). | Observation of pupil size. |

| Table 2: Potential Effects and Monitoring Parameters for a Muscarinic Receptor Modulator. |

Visualizations

Signaling Pathway

The following diagram illustrates the general signaling pathway for M1 and M4 muscarinic acetylcholine receptors.

Caption: General signaling pathway of M1 and M4 muscarinic receptors.

Experimental Workflow

The following diagram outlines a general experimental workflow for administering a compound to conscious cats and observing its effects.

Caption: General experimental workflow for in vivo studies in conscious cats.

References

Cell-Based Assays for Characterizing Nuvenzepine Activity at Muscarinic Receptors

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuvenzepine is an antimuscarinic agent that exhibits competitive antagonism at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors (GPCRs) are pivotal in regulating a multitude of physiological functions, making them attractive therapeutic targets for a variety of diseases. The M1 and M4 mAChR subtypes, in particular, are key targets in the central nervous system for the development of treatments for neurological and psychiatric disorders. This document provides detailed protocols for essential cell-based assays to characterize the activity of this compound and other muscarinic antagonists. The assays described include radioligand binding for affinity determination, and functional assays such as calcium flux, cAMP modulation, and ERK phosphorylation to quantify antagonist potency and downstream cellular responses.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the antagonist activity of this compound in a cell-based functional assay. For comparative purposes, data for the non-selective muscarinic antagonist, Atropine, is also included. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates greater potency.

| Compound | Assay Type | Cell/Tissue System | Receptor Target(s) | Measured Parameter | Value | Reference |

| This compound | Functional Antagonism | Dispersed guinea pig longitudinal ileum cells | Muscarinic Receptors | pA2 | 7.11 ± 0.19 | [1] |

| This compound | Functional Antagonism | Guinea pig isolated ileal musculature | Histamine H1 Receptor | pA2 | 5.02 ± 0.11 | [1] |

| Atropine | Functional Antagonism | Guinea pig ileal longitudinal muscle | Muscarinic Receptors | pA2 | ~8.9 | [2] |

Note: The pA2 value for this compound was determined against acetylcholine-induced contractions. The data indicates that this compound also possesses weak H1-blocking activity.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, it is crucial to understand the signaling pathways initiated by the activation of M1 and M4 muscarinic receptors. The following diagrams illustrate these pathways and the general workflows for the described cell-based assays.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: M4 Muscarinic Receptor Signaling Pathway.

Caption: General Experimental Workflow for Functional Assays.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to determine the activity of this compound.

Protocol 1: Radioligand Binding Assay for M1/M4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for M1 and M4 muscarinic receptors through competition with a radiolabeled antagonist.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human M1 or M4 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

This compound and a non-labeled reference antagonist (e.g., Atropine).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold Binding Buffer. Homogenize briefly and determine protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Binding Buffer.

-

Serial dilutions of this compound or reference compound.

-

A fixed concentration of [³H]-NMS (typically at its Kd).

-

Diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-